2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
Description
Properties
IUPAC Name |
2-(1-ethyl-4-iodo-5-methylpyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12IN3/c1-3-15-8(2)10(12)11(14-15)9-6-4-5-7-13-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQXPBKIMSOVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=CC=CC=N2)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as imidazole and indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes. For instance, some imidazole and indole derivatives have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities.
Biological Activity
2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
The compound's molecular formula is with a molecular weight of 344.11 g/mol. Its structure features a pyrazole ring, which is known for its role in various bioactive molecules.
| Property | Value |
|---|---|
| Molecular Formula | C10H10IN3 |
| Molecular Weight | 344.11 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2098136-64-0 |
Anticancer Potential
Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The pyrazole scaffold is particularly effective against several cancer types due to its interaction with specific cellular targets.
Enzymatic Inhibition
The compound has shown potential as an enzyme inhibitor. For instance, it has been evaluated for its inhibitory effects on key enzymes involved in cancer progression and inflammation. The structure of the pyrazole allows it to bind effectively to active sites, demonstrating promising IC50 values in various assays.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound provides insights into optimizing its biological activity. Modifications to the pyrazole ring and substituents can enhance its potency and selectivity for target proteins.
Key Findings from SAR Studies:
- Substituent Variability : The presence of iodine at the 4-position of the pyrazole ring significantly influences the compound's biological activity.
- Pyridine Ring Contribution : The pyridine moiety enhances solubility and bioavailability, which are crucial for therapeutic applications.
Case Study 1: Antitumor Activity
In a preclinical study, the efficacy of this compound was tested against human breast cancer cell lines. Results showed a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.
Case Study 2: Enzyme Inhibition
A pharmacological assessment evaluated the compound's role as an inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes. The study demonstrated that the compound effectively reduced COX activity, indicating potential use in anti-inflammatory therapies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with other pyridine- and pyrazole-containing derivatives. Key analogs include:
Key Observations :
- Substituent Effects : The iodine atom in the target compound enhances molecular weight and polarizability compared to chlorine in 2-(chloromethyl)pyridine. Iodine’s larger atomic radius may also increase steric hindrance, affecting binding interactions in biological systems or crystal packing .
- Electronic Properties : The electron-withdrawing iodine substituent could reduce electron density on the pyrazole ring, altering reactivity in nucleophilic substitution or cross-coupling reactions compared to the amine-substituted analog in .
Hydrogen Bonding and Crystallography
highlights the role of hydrogen bonding in molecular aggregation. For instance:
- Pyridine as a Hydrogen-Bond Acceptor : The pyridine nitrogen can accept hydrogen bonds, similar to interactions observed in 1-methyl-3-pyridin-3-yl-1H-pyrazol-5-amine .
- Iodo Substituent Effects : The iodine atom may engage in halogen bonding, a weaker interaction compared to hydrogen bonding but critical for crystal packing .
Preparation Methods
Halogenation of Pyrazole Precursors
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Yield / Notes |
|---|---|---|---|
| 1 | Selective iodination | Iodine + H₂O₂, aqueous medium, room temp | Monoiodination at 4-position; careful stoichiometry |
| 2 | N-Arylation (N-arylation) | 4-iodopyrazole + 2-fluoropyridine, 180 °C, 3-12 h | 55% yield (3 h), 13% yield (12 h with substituted pyridine); side reduction possible |
| 3 | Cross-dehydrogenative coupling (CDC) | N-amino-2-iminopyridine + β-dicarbonyl, EtOH, AcOH, O₂, 130 °C, 18 h | High yields (80-90%), versatile and green method |
| 4 | Diazotization and Grignard exchange (related method) | Halogenated pyrazole amine + NaNO₂, trifluoroborate, Grignard reagents | Up to 64% yield over three steps; avoids isomer issues |
Detailed Research Findings and Analysis
The iodination step requires precise control of reagent equivalents and reaction time to avoid polyhalogenation or decomposition. Using iodine with hydrogen peroxide allows selective electrophilic substitution on the pyrazole ring.
N-Arylation efficiency is highly dependent on the pyridine substituent and reaction time. Shorter reaction times favor higher yields and minimize reduction side-products.
The CDC approach provides a modern synthetic alternative that can potentially streamline the synthesis of substituted pyrazolopyridines, including iodinated derivatives, by avoiding pre-functionalized halogenated intermediates.
The stepwise halogenation, diazotization, and Grignard exchange sequence, while demonstrated for related pyrazole carboxylic acids, offers a robust methodology that could be adapted for the target compound, particularly for introducing iodine at a defined position with high purity and yield.
Q & A
Q. What are the recommended synthetic routes for 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine, and how can reaction conditions be optimized?
The compound is synthesized via multi-step reactions, often starting with pyrazole ring formation followed by coupling to a pyridine moiety. Key methods include:
- Suzuki-Miyaura coupling for attaching aryl groups under palladium catalysis.
- Ullmann-type reactions for introducing iodine substituents, requiring copper catalysts and elevated temperatures (80–120°C) .
- Nucleophilic substitution for alkylation of the pyrazole nitrogen (e.g., ethyl groups), typically using potassium carbonate as a base in polar aprotic solvents like DMF . Optimization involves adjusting solvent polarity, catalyst loading, and reaction time. For example, iodine incorporation may require strict anhydrous conditions to avoid side reactions .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
A combination of techniques ensures structural validation:
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm substitution patterns on the pyrazole and pyridine rings .
- Mass spectrometry (HRMS) for molecular weight verification, particularly to distinguish isotopic patterns due to the iodine atom .
- X-ray crystallography (if single crystals are obtainable) for unambiguous determination of stereochemistry and substituent positions .
- HPLC with UV detection for purity assessment, using C18 columns and acetonitrile/water mobile phases .
Q. What preliminary biological screening assays are suitable for evaluating its activity?
Initial screening should focus on:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates to quantify IC₅₀ values .
- Cytotoxicity profiling via MTT assays in cancer cell lines (e.g., HeLa or MCF-7), comparing results to structurally related analogs like 4-iodo-5-methylpyrazole, which shows anticancer activity .
- Binding affinity studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with receptors or nucleic acids .
Advanced Research Questions
Q. How do substituents (iodo, ethyl, methyl) influence the compound’s reactivity and biological activity?
Substituent effects can be systematically studied through:
- Structure-Activity Relationship (SAR) studies :
- Iodo group : Enhances electrophilicity and potential halogen bonding with biological targets, improving binding affinity .
- Ethyl group : Increases lipophilicity, potentially improving membrane permeability but may reduce solubility .
- Methyl group : Steric effects can modulate selectivity for enzyme active sites, as seen in analogs like 5-methylpyrazole derivatives .
- Computational modeling (e.g., DFT calculations) to predict electronic effects and docking simulations to map interactions with targets like kinases .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized assay protocols : Replicate studies using identical cell lines, buffer systems (e.g., pH 6.5 ammonium acetate), and positive controls .
- Impurity profiling : Use HPLC-MS to identify byproducts from synthesis (e.g., dehalogenated derivatives) that could interfere with activity .
- Meta-analysis : Compare data across studies while controlling for variables like solvent (DMSO vs. ethanol) or incubation time .
Q. What strategies are recommended for studying the compound’s metabolic stability and toxicity?
Advanced pharmacological profiling involves:
- In vitro microsomal assays (human liver microsomes) to measure metabolic half-life, using LC-MS to track parent compound degradation .
- Reactive metabolite detection via glutathione trapping assays to identify electrophilic intermediates that may cause toxicity .
- In vivo zebrafish models for preliminary toxicity screening, monitoring developmental abnormalities or organ-specific effects .
Q. How can the compound’s potential as a kinase inhibitor be validated experimentally?
Validation requires:
- Kinase selectivity profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR2) using competitive binding assays with ATP analogs .
- Cellular phosphorylation assays : Western blotting to assess downstream signaling inhibition (e.g., ERK phosphorylation in cancer cells) .
- Co-crystallization studies : Resolve crystal structures of the compound bound to target kinases to guide rational design of derivatives .
Methodological Notes
- Synthetic reproducibility : Always characterize intermediates (e.g., pyrazole precursors) via TLC and NMR to ensure reaction progression .
- Data validation : Cross-reference spectral data with PubChem entries (e.g., InChI Key
BJDVHKDTPXZGEZ-UHFFFAOYSA-Nfor analogs) to confirm assignments . - Safety protocols : Follow TCI America’s guidelines for handling iodinated compounds, including proper ventilation and PPE .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
